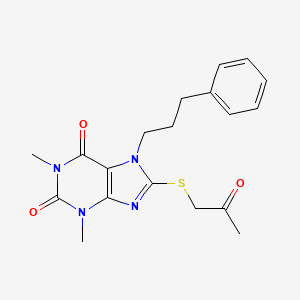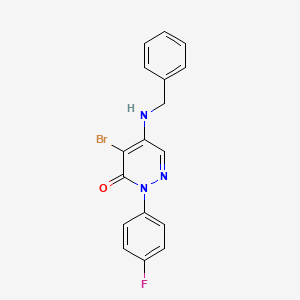
5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, commonly referred to as 5-BBA-4FP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyridazinone family, and is a versatile intermediate for the synthesis of various heterocyclic compounds. 5-BBA-4FP is used in the synthesis of various drugs, such as anti-cancer agents, anti-viral agents, and anti-inflammatory agents. The unique properties of this compound make it a valuable tool for scientists in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antitumor Activity
5-(Benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone derivatives have shown promise in antitumor activity. For instance, a study by Qin et al. (2020) synthesized novel pyridazinone derivatives containing a 1,3,4-thiadiazole moiety, exhibiting significant inhibitory activity against MGC-803 and Bcap-37 cancer cells (Qin et al., 2020).
Cardiotonic Agents
Another application of similar compounds is in cardiotonic agents. Nomoto et al. (1996) reported on the synthesis and biological activities of optically active pyridazinone derivatives, demonstrating significant cardiotonic activity and potential use in treating congestive heart failure (Nomoto et al., 1996).
Synthesis of Heterocyclic Compounds
Pyridazinone derivatives are also crucial in the synthesis of various heterocyclic compounds, which have multiple applications in drug discovery and development. Soliman and El-Sakka (2011) described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, showcasing their potential in creating diverse chemical structures (Soliman & El-Sakka, 2011).
Microbiological Applications
Drescher and Burger (1970) explored the synthesis of 5-amino-4-chloro-3(2H)-pyridazinone by microbiological dephenylation in soil, highlighting the potential for environmental applications and the study of soil microbiology (Drescher & Burger, 1970).
Pharmaceutical Development
In the pharmaceutical field, Pattison et al. (2009) demonstrated the use of pyridazin-3(2H)-one as a scaffold for the synthesis of various disubstituted and ring-fused pyridazinone systems, which could be significant in drug discovery (Pattison et al., 2009).
Antioxidant and Anti-inflammatory Activity
Furthermore, Kamble et al. (2015) synthesized new pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities, indicating their potential as therapeutic agents (Kamble et al., 2015).
Propiedades
IUPAC Name |
5-(benzylamino)-4-bromo-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O/c18-16-15(20-10-12-4-2-1-3-5-12)11-21-22(17(16)23)14-8-6-13(19)7-9-14/h1-9,11,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHITYPJIXGMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



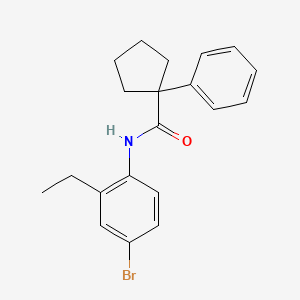
![1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide](/img/structure/B2633410.png)


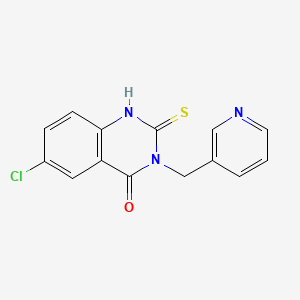
![1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2633416.png)
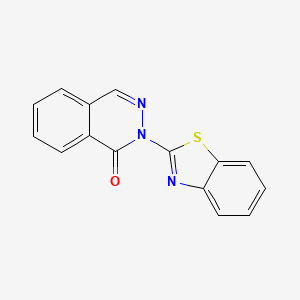
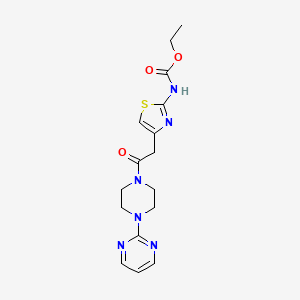
![3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)
![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)
